2-Bromoethyl benzoate
Overview
Description
2-Bromoethyl benzoate is an organic compound with the molecular formula C9H9BrO2. It is an ester formed from benzoic acid and 2-bromoethanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Biochemical Analysis
Biochemical Properties
2-Bromoethyl benzoate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes such as esterases, which hydrolyze the ester bond to release benzoic acid and 2-bromoethanol. The bromine atom in this compound can participate in nucleophilic substitution reactions, making it a useful reagent for introducing benzoate groups into biomolecules. This interaction can modify the activity of proteins and enzymes, potentially altering their function and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modifying proteins involved in these pathways. For example, the introduction of benzoate groups can affect the phosphorylation status of signaling proteins, thereby altering signal transduction. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins. This compound may also affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through its reactive bromine atom. This compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their structure and function. For instance, this compound can inhibit enzyme activity by binding to the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, it can affect gene expression by modifying transcription factors, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light or heat. Long-term exposure to this compound may lead to cumulative effects on cellular function, such as prolonged inhibition of enzyme activity or sustained changes in gene expression. These temporal effects should be carefully monitored in in vitro and in vivo studies to understand the long-term impact of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound may cause toxicity by excessively modifying proteins and enzymes, leading to cellular dysfunction. Threshold effects should be identified to determine the safe and effective dosage range for experimental use .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis by esterases to produce benzoic acid and 2-bromoethanol. These metabolites can further participate in various biochemical reactions. Benzoic acid can be conjugated with glycine to form hippuric acid, which is excreted in the urine. The metabolic pathways of this compound also involve interactions with enzymes and cofactors that facilitate its breakdown and utilization in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within tissues depends on its solubility and affinity for different cellular compartments. This compound may accumulate in specific tissues or organelles, influencing its biochemical activity and effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Targeting signals or post-translational modifications may direct this compound to these locations, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoethyl benzoate can be synthesized through the esterification of benzoic acid with 2-bromoethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, the major products can include azidoethyl benzoate, thiocyanatoethyl benzoate, or methoxyethyl benzoate.
Hydrolysis: The major products are benzoic acid and 2-bromoethanol.
Scientific Research Applications
2-Bromoethyl benzoate is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions
Mechanism of Action
The mechanism of action of 2-Bromoethyl benzoate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new compounds. The ester group in this compound can also participate in hydrolysis reactions, breaking down into benzoic acid and 2-bromoethanol .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl benzoate: Similar in structure but contains a chlorine atom instead of bromine.
2-Iodoethyl benzoate: Contains an iodine atom instead of bromine.
Ethyl benzoate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-Bromoethyl benzoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This increased reactivity allows for a broader range of chemical transformations and applications in organic synthesis .
Properties
IUPAC Name |
2-bromoethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBBDZULQFKSIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335150 | |
Record name | 2-Bromoethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-54-8 | |
Record name | 2-Bromoethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromoethyl Benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a hydroxyl group at the para position of the benzene ring in 2-bromoethyl 4-hydroxybenzoate alter its reactivity with sodium hydroxide compared to 2-bromoethyl benzoate?
A1: While this compound readily undergoes hydrolysis with sodium hydroxide to produce benzoic acid, the introduction of a hydroxyl group at the para position significantly alters the reaction pathway. [] In the case of 2-bromoethyl 4-hydroxybenzoate (1), reaction with an equimolar amount of sodium hydroxide leads to the formation of 2-hydroxyethyl 4-hydroxybenzoate (6) instead of the expected hydrolysis product. This difference arises from the influence of the phenolic hydroxyl group, which promotes an internal CO alkylation through an intermediate (5), ultimately yielding the observed product. This highlights the significant impact of substituents on the reactivity of this compound derivatives. You can find more details about this reaction pathway in the paper "Unerwarteter Verlauf der Umsetzung von 4‐Hydroxybenzoesäure‐2‐bromethylester mit Natronlauge" [].
Q2: How does the counterion of alkali 4-(2-bromoethyl)benzoates influence their thermal polymerization behavior?
A2: The thermal polymerization of alkali 4-(2-bromoethyl)benzoates exhibits a strong dependence on the nature of the counter cation. [] For instance, the lithium salt predominantly undergoes elimination of hydrogen bromide followed by vinyl polymerization at 220°C, yielding poly(methyl 4-vinylbenzoate). In contrast, the potassium salt primarily undergoes polycondensation under similar conditions, producing poly(oxycarbonyl-1,4-phenylene-ethylene) (polyester 1). The sodium salt displays a mixed behavior, yielding both the polyester and 4-vinylbenzoic acid, indicating the occurrence of both polycondensation and double bond formation. These findings, detailed in the study "Thermal polymerizations of alkali 4‐(2‐bromoethyl)benzoates in bulk" [], underscore the crucial role of counterions in directing the reaction pathway during thermal polymerization of these benzoate derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.